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molecular formula C7H6BrFO B1333231 2-Bromo-5-fluorobenzyl alcohol CAS No. 202865-66-5

2-Bromo-5-fluorobenzyl alcohol

Cat. No. B1333231
M. Wt: 205.02 g/mol
InChI Key: HXGZPMHPSBJMKB-UHFFFAOYSA-N
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Patent
US07981907B2

Procedure details

To a solution of 2-bromo-5-fluoro-benzaldehyde (21.34 g, 105 mmole) in methanol (170 mL) was added at 0-5° C. portionwise NaBH4 (3.99 g, 105 mmole). At the end of the addition, the cooling bath was removed and the reaction mixture was stirred at room temperature for 2 h. On concentration, the solution generated a white solid that was added with water, filtered and dried under vacuum to yield compound PRE7 (19.23 g; white powder) (Yield=91 Rt: 10.64 min.
Quantity
21.34 g
Type
reactant
Reaction Step One
Name
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]=[O:5].[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
21.34 g
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1)F
Name
Quantity
3.99 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
On concentration
ADDITION
Type
ADDITION
Details
that was added with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to yield compound PRE7 (19.23 g; white powder) (
CUSTOM
Type
CUSTOM
Details
Yield=91 Rt: 10.64 min.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=C(C=C(C=C1)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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